Sodium bis(2-butoxyethyl) phosphate
Description
Overview of Phosphate (B84403) Ester Chemistry and its Industrial Significance
Phosphate esters are derivatives of phosphoric acid where one or more of the acidic protons are replaced by organic groups. iiab.me The central phosphorus atom is bonded to four oxygen atoms, forming a phosphate core. The versatility of OPEs stems from the ability to attach various alkyl or aryl groups to the phosphate core, creating a vast array of compounds with tailored properties. wikipedia.org
The synthesis of OPEs can be achieved through several methods, including the alcoholysis of phosphorus oxychloride and the esterification of phosphoric acid. wikipedia.org These manufacturing processes are generally cost-effective, contributing to the broad industrial adoption of these compounds. wikipedia.org OPEs are not chemically bound to the polymer matrices of the products they are used in; instead, they are physically mixed. researchgate.netnih.gov This additive nature allows for easier incorporation into materials but also facilitates their release into the environment through processes like volatilization, leaching, and abrasion. wikipedia.orgnih.gov
The industrial significance of OPEs is vast. They are extensively used as flame retardants, plasticizers, hydraulic fluids, lubricant additives, surfactants, and metal extractants. wikipedia.orgmdpi.com Their application as flame retardants, in particular, grew significantly as a replacement for regulated brominated flame retardants. wikipedia.orgnih.gov In the plastics industry, especially for polyvinyl chloride (PVC), OPEs serve a dual function as both plasticizers and flame retardants. wikipedia.org
Classification and Structural Diversity of Organophosphate Esters
The structural diversity of organophosphate esters allows for their classification into several categories based on the nature of the organic substituents attached to the central phosphate group. This classification helps in understanding their properties and applications.
OPEs can be broadly categorized into the following groups:
Alkyl Phosphates: These compounds contain only alkyl groups.
Aryl Phosphates: These compounds have aryl groups attached to the phosphate core.
Chlorinated OPEs: This category includes OPEs that are halogenated with chlorine. mdpi.com
Further classification can be made based on the number of ester linkages:
Monoesters: One organic group is attached to the phosphate.
Diesters: Two organic groups are attached to the phosphate.
Triesters: Three organic groups are attached to the phosphate. wikipedia.org
The physical and chemical properties of OPEs, such as water solubility and hydrophobicity, vary significantly depending on their structure. wikipedia.org For instance, mono- and di-esters are generally more water-soluble, while tri-esters tend to be more hydrophobic. wikipedia.org This wide range of properties allows for their use in diverse applications, from water-based solutions to oil-based formulations. wikipedia.orgmdpi.com
Historical Context of Dialkyl Phosphate Applications in Various Industries
The development and application of dialkyl phosphates and other organophosphate esters have a history rooted in the early 20th century. The initial synthesis of these compounds in the 1920s paved the way for their use as flame retardants in textiles and plastics. ontosight.ai By the 1950s, their applications had expanded significantly to include pesticides and pharmaceuticals, with over 100 different alkyl phosphate-based products being developed. ontosight.aiepa.gov
The use of phosphate esters as gasoline additives also emerged in the early 1950s. epa.gov The latter half of the 20th century saw a substantial increase in the production and consumption of OPEs. For example, the global production of OPEs was estimated at 102,000 tons in 1992, which more than quadrupled to 465,000 tons by 2006. mdpi.com A significant portion of this growth was driven by their use as fire-retardant plasticizers and in fire-resistant hydraulic fluids. epa.gov
Dialkyl phosphates, specifically, have found utility as surfactants, emulsifiers, and wetting agents in various formulations. ontosight.aiontosight.ai Their ability to reduce surface tension makes them valuable in industries producing cosmetics, personal care products, and industrial cleaners. ontosight.ai
Rationale for Focused Research on Sodium bis(2-butoxyethyl) phosphate
This compound, with the chemical formula C8H19NaO6P, is a dialkyl phosphate salt that has garnered specific research interest due to its distinct properties and applications. ontosight.ai As a diester of phosphoric acid with 2-butoxyethanol (B58217), this compound exhibits excellent surfactant properties. ontosight.ai
The primary rationale for focused research on this compound lies in its efficacy as an emulsifying, wetting, and solubilizing agent. ontosight.ai This makes it a crucial component in the formulation of a wide range of products:
Cosmetics and Personal Care: It helps create stable oil-in-water emulsions, which is essential for the consistency and effectiveness of creams and lotions. ontosight.ai
Pharmaceuticals: It can be used as an excipient to enhance the solubility and bioavailability of certain drugs. ontosight.ai
Industrial Cleaners and Paints: Its ability to facilitate the mixing of immiscible substances is valuable in cleaning solutions and paint formulations. ontosight.ai
Furthermore, understanding the behavior of specific OPEs like this compound is critical. Research into its properties contributes to the broader knowledge of how these compounds function and informs the development of new applications. Studies on related compounds, such as the metabolism of tris(2-butoxyethyl) phosphate (TBEP) into bis(2-butoxyethyl) phosphate (BBOEP), also highlight the importance of investigating individual OPEs and their derivatives. researchgate.netnih.gov
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C8H19NaO6P ontosight.ai |
| CAS Number | 75239-49-5 chemicalbook.com |
| Primary Function | Surfactant, Emulsifier ontosight.ai |
Table 2: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| Organophosphate Esters | OPEs |
| Polyvinyl chloride | PVC |
| Tris(2-butoxyethyl) phosphate | TBEP |
| bis(2-butoxyethyl) phosphate | BBOEP |
| bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate | BBOEHEP |
| tris(2-(3-hydroxy)butoxyethyl) phosphate | OH-TBOEP |
| 1-hydroxy-2-propyl bis(1-chloro-2-propyl) phosphate | BCIPHIPP |
| Trimethyl phosphate | TMP |
| Triethyl phosphate | TEP |
| Tris(n-butyl) phosphate | TnBP |
| Tris(iso-butyl) phosphate | TiBP |
| Tris(2-ethylhexyl) phosphate | TEHP |
| Triphenyl phosphate | TPHP |
| Tricresyl phosphate | TCP |
| 2-ethylhexyl diphenyl phosphate | EHDPP |
| Isodecyl diphenyl phosphate | |
| Dibutyl phenyl phosphate | |
| Methyl diphenyl phosphate | |
| Tris(1-chloro-2-propyl) phosphate | TCIPP |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP |
Structure
3D Structure of Parent
Properties
CAS No. |
75239-49-5 |
|---|---|
Molecular Formula |
C12H26NaO6P |
Molecular Weight |
320.29 g/mol |
IUPAC Name |
sodium;bis(2-butoxyethyl) phosphate |
InChI |
InChI=1S/C12H27O6P.Na/c1-3-5-7-15-9-11-17-19(13,14)18-12-10-16-8-6-4-2;/h3-12H2,1-2H3,(H,13,14);/q;+1/p-1 |
InChI Key |
LIEWOUJIFLCDKO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOCCOP(=O)([O-])OCCOCCCC.[Na+] |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Sodium Bis 2 Butoxyethyl Phosphate
Direct Synthesis Routes for Bis(2-butoxyethyl) phosphate (B84403) and its Sodium Salt
The direct synthesis of bis(2-butoxyethyl) phosphate and its corresponding sodium salt can be achieved through the controlled esterification of 2-butoxyethanol (B58217) with a suitable phosphorylating agent. The resulting bis(2-butoxyethyl) hydrogen phosphate can then be neutralized to form the sodium salt.
Exploration of Esterification Reactions with Phosphorylating Agents
The reaction of phosphoryl chloride (POCl₃) with alcohols is a common method for producing phosphate esters. sciencemadness.org To synthesize bis(2-butoxyethyl) phosphate, 2-butoxyethanol is reacted with phosphoryl chloride. The stoichiometry of the reactants is crucial to favor the formation of the diester over the triester, Tris(2-butoxyethyl) phosphate (TBEP). Typically, using approximately two equivalents of the alcohol to one equivalent of phosphoryl chloride will yield the desired dialkyl phosphate. The reaction proceeds via a stepwise substitution of the chlorine atoms on the phosphoryl chloride with the butoxyethanol moiety.
The general reaction can be represented as: POCl₃ + 2 CH₃(CH₂)₃OCH₂CH₂OH → [CH₃(CH₂)₃OCH₂CH₂O]₂P(O)OH + 2 HCl
A convenient two-step process for synthesizing dialkyl phosphates involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine (B128534) in a solvent like toluene (B28343). This is followed by steam hydrolysis, which yields the dialkyl phosphate in good purity, substantially free from trialkyl phosphate impurities. organic-chemistry.org This method is particularly effective for primary alcohols such as 2-butoxyethanol. organic-chemistry.org
The resulting bis(2-butoxyethyl) hydrogen phosphate is an acidic compound that can be readily converted to its sodium salt by neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.
[CH₃(CH₂)₃OCH₂CH₂O]₂P(O)OH + NaOH → [CH₃(CH₂)₃OCH₂CH₂O]₂P(O)ONa + H₂O
The synthesis of a mixture of mono- and di-substituted phosphoric acid esters can also be achieved through the reaction of fatty alcohols with phosphorus pentoxide. The ratio of the mono- and diesters can be controlled by tailoring the reaction conditions and the properties of the alcohol feedstock. epo.org
Table 1: Reaction Parameters for the Synthesis of Dialkyl Phosphates
| Parameter | Description | Reference |
| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) is a common and effective phosphorylating agent for this reaction. | sciencemadness.org |
| Reactant Ratio | A molar ratio of approximately 2:1 of 2-butoxyethanol to phosphoryl chloride is used to favor the formation of the diester. | organic-chemistry.org |
| Base | Triethylamine can be used to scavenge the HCl produced during the reaction, driving the equilibrium towards the product. | organic-chemistry.org |
| Solvent | Toluene is a suitable solvent for the initial esterification reaction. | organic-chemistry.org |
| Hydrolysis | Treatment with steam can be used to hydrolyze the intermediate and yield the final dialkyl phosphate. | organic-chemistry.org |
| Neutralization | Sodium hydroxide or sodium carbonate can be used to convert the resulting bis(2-butoxyethyl) hydrogen phosphate to its sodium salt. |
Approaches for the Preparation of Related Alkyl Phosphate Precursors
An alternative approach to the direct esterification with phosphoryl chloride involves the use of dialkyl phosphorochloridates as precursors. These intermediates can then be hydrolyzed to form the desired dialkyl phosphate.
A process for preparing dialkyl phosphoric acids involves the chlorination of a dialkyl phosphite. For example, a dialkyl phosphite, formed from the reaction of phosphorus trichloride (B1173362) with an alcohol like 2-ethylhexanol, can be chlorinated with chlorine gas. The resulting dialkyl phosphorochloridate is then hydrolyzed with water at elevated temperatures (80-100 °C) to produce the dialkyl phosphoric acid. google.com This method can be adapted for the synthesis of bis(2-butoxyethyl) phosphate.
The synthesis of dialkyl phosphorochloridates can be achieved by reacting dialkyl phosphites with chlorine. google.com These phosphorochloridates are valuable intermediates for the synthesis of various phosphate esters. capes.gov.br
Another route involves the reaction of phosphorus pentasulfide with an alcohol, followed by chlorination to produce a dialkyl phosphorochloridothioate, which can be a precursor for related phosphorus compounds. googleapis.com
Conversion of Tris(2-butoxyethyl) phosphate to Bis(2-butoxyethyl) phosphate
Bis(2-butoxyethyl) phosphate (BBOEP) is a known metabolite of Tris(2-butoxyethyl) phosphate (TBEP), a widely used flame retardant and plasticizer. googleapis.comnih.gov This conversion occurs through the hydrolysis of one of the ester linkages in the TBEP molecule.
Hydrolytic Degradation Pathways to Form Diester Metabolites
The hydrolysis of organophosphorus esters like TBEP can proceed through different mechanisms depending on the conditions. In biological systems, this transformation is often enzyme-mediated. ecetoc.org In environmental settings, both abiotic and biotic degradation can occur, leading to the formation of BBOEP. ecetoc.org
The general mechanism of ester hydrolysis involves the nucleophilic attack of a water molecule on the phosphorus atom of the phosphate ester. This can be catalyzed by acids or bases. Base-catalyzed hydrolysis generally favors cleavage of the P-O bond, while acid-catalyzed or neutral hydrolysis can favor C-O bond cleavage. viu.ca
In the case of TBEP, hydrolysis leads to the cleavage of one of the butoxyethyl ester bonds, resulting in the formation of BBOEP and 2-butoxyethanol as a byproduct.
[CH₃(CH₂)₃OCH₂CH₂O]₃P(O) + H₂O → [CH₃(CH₂)₃OCH₂CH₂O]₂P(O)OH + CH₃(CH₂)₃OCH₂CH₂OH
Controlled Chemical Hydrolysis Methodologies
The selective conversion of a trialkyl phosphate to a dialkyl phosphate can be achieved through controlled chemical hydrolysis. Base-catalyzed hydrolysis, often referred to as saponification, is a common method for hydrolyzing esters. chemistrysteps.comucoz.com By carefully controlling the reaction conditions, such as the concentration of the base, temperature, and reaction time, it is possible to favor the hydrolysis of only one ester group in a triester like TBEP.
The mechanism of base-catalyzed ester hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic phosphorus atom of the phosphate group. This forms a pentacoordinate intermediate, which then collapses, leading to the cleavage of an alkoxy group. chemistrysteps.com The resulting carboxylic acid (in the case of carboxylate esters) is deprotonated by the base, driving the reaction to completion. chemistrysteps.com A similar principle applies to phosphate esters, where the resulting dialkyl phosphate can exist as its salt in the basic medium.
For the controlled hydrolysis of TBEP to BBOEP, a stoichiometric amount of a base, such as sodium hydroxide, would be used under mild conditions to promote the cleavage of a single ester linkage.
Table 2: Factors Influencing Controlled Hydrolysis of TBEP
| Factor | Influence on the Reaction | Reference |
| Base Concentration | Using a controlled amount of base can favor the cleavage of a single ester bond, preventing further hydrolysis to the monoester. | chemistrysteps.com |
| Temperature | Lower temperatures generally allow for better control over the reaction and can help prevent over-hydrolysis. | |
| Reaction Time | Monitoring the reaction progress is crucial to stop it once the desired conversion to the diester has been achieved. | |
| Catalyst | While not always necessary for simple hydrolysis, specific catalysts can be employed to enhance the selectivity of the reaction. |
Functionalization and Modification of the Phosphate Moiety
The phosphate moiety in bis(2-butoxyethyl) phosphate offers a site for further chemical modification and functionalization. The presence of a hydroxyl group on the phosphorus atom in the acid form, bis(2-butoxyethyl) hydrogen phosphate, allows for a variety of chemical transformations.
The P-OH group is a key functional handle for derivatization. It can undergo esterification with other alcohols to form mixed trialkyl phosphates. This reaction can be promoted by coupling agents or through activation of the phosphate group. rsc.org For instance, the reaction of a dialkyl phosphate with an alkyl halide in the presence of a base can lead to the formation of a trialkyl phosphate. phasetransfercatalysis.com
Furthermore, the P-OH group can be converted into a more reactive P-Cl group, which can then be reacted with various nucleophiles. The synthesis of dialkyl chlorophosphates from dialkyl phosphites is a known method. google.com
Other modifications can involve reactions at the oxygen atoms of the phosphate group. For example, derivatization of dialkyl phosphates to their trimethylsilyl (B98337) (TMS) esters is a common technique for their analysis by gas chromatography. rsc.org
The phosphate group itself can act as a nucleophile in certain reactions. For example, dialkyl phosphates can participate in Michael additions to α,β-unsaturated compounds in the presence of a suitable catalyst. rsc.org
Table 3: Potential Functionalization Reactions of Bis(2-butoxyethyl) phosphate
| Reaction Type | Reagents and Conditions | Potential Product | Reference |
| Esterification | Another alcohol, coupling agent (e.g., DCC), or activation of the P-OH group. | Mixed trialkyl phosphate | rsc.org |
| Alkylation | Alkyl halide in the presence of a base. | Trialkyl phosphate | phasetransfercatalysis.com |
| Chlorination | Chlorinating agent (e.g., SOCl₂) | Bis(2-butoxyethyl) phosphoryl chloride | google.com |
| Silylation | Silylating agent (e.g., BSTFA) | Silylated bis(2-butoxyethyl) phosphate | rsc.org |
| Michael Addition | α,β-unsaturated compound, catalyst. | Adduct of bis(2-butoxyethyl) phosphate | rsc.org |
Molecular Structure, Conformation, and Spectroscopic Characterization
Advanced Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of chemical compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and conformation can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies
³¹P NMR: The phosphorus-31 nucleus is an excellent probe for organophosphate compounds. huji.ac.il For sodium bis(2-butoxyethyl) phosphate (B84403), a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, reflecting the single phosphorus environment. The chemical shift for phosphate diesters typically falls within a characteristic range, providing direct evidence for the phosphate core. trilinkbiotech.com Its precise location would be sensitive to the solvent and the nature of the counterion interaction.
¹³C NMR: The ¹³C NMR spectrum would provide a map of the carbon skeleton. Distinct signals are expected for each chemically non-equivalent carbon atom in the two butoxyethyl chains. Based on typical chemical shift ranges, the carbon atoms can be tentatively assigned as shown in the table below. oregonstate.eduwisc.edu The carbons closer to the electronegative oxygen atoms (C₅, C₆, C₇, C₈) are expected to resonate at a lower field (higher ppm) compared to the more shielded alkyl carbons of the butyl group (C₁, C₂, C₃, C₄).
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the butoxyethyl chains. Spin-spin coupling between adjacent protons would lead to signal splitting, providing information on the connectivity of the carbon chain.
Predicted NMR Data for Sodium Bis(2-butoxyethyl) Phosphate
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) & Multiplicity |
|---|---|---|
| P | ~0 to 5 ppm | - |
| C₁ | ~13-15 | ~0.9 (triplet) |
| C₂ | ~18-20 | ~1.4 (sextet) |
| C₃ | ~30-32 | ~1.6 (quintet) |
| C₄ | ~68-72 | ~3.5 (triplet) |
| C₅ | ~65-69 | ~3.6 (multiplet) |
Note: These are predicted values based on general chemical shift ranges and data from similar compounds. Actual experimental values may vary.
Conformational information can be gleaned from more advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which can identify protons that are close in space, providing insights into the folding of the butoxyethyl chains.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.
For this compound, electrospray ionization (ESI) would be a suitable method to generate the molecular ion. The fragmentation of organophosphate esters under collision-induced dissociation (CID) typically involves the cleavage of the C-O and P-O bonds. doi.orgmdpi.com
Based on general fragmentation patterns of organophosphate esters and data from structurally similar compounds, the following fragmentation pathways can be anticipated: ontosight.ailibretexts.org
Loss of a butoxyethyl group: Cleavage of a P-O bond could result in the loss of a butoxyethoxy radical (•OCH₂CH₂O(CH₂)₃CH₃).
Loss of a butoxyethylene molecule: A common fragmentation pathway for esters containing ether linkages is the cleavage and rearrangement to lose a neutral molecule, such as butoxyethylene.
Cleavage of the butoxy chain: Fragmentation can occur along the alkyl chain of the butoxy group, leading to a series of peaks separated by 14 amu (CH₂).
Formation of characteristic phosphate ions: Fragments corresponding to the core phosphate group, such as [H₂PO₄]⁻ or related ions, are often observed. mdpi.com
While a mass spectrum for the exact title compound is not available, data for the related bis(2-butoxyethyl) 3'-hydroxy-2-butoxyethyl phosphate shows characteristic fragment ions resulting from the cleavage of the phosphate ester bonds, supporting these predicted pathways. ufz.de
Hypothetical Fragmentation of [M-Na]⁻ Ion of this compound
| m/z Value (Hypothetical) | Identity of Fragment |
|---|---|
| 313 | [M-Na]⁻ |
| 199 | [(C₄H₉OCH₂CH₂O)PO₃H]⁻ |
| 115 | [C₄H₉OCH₂CH₂O]⁻ |
Note: The table presents a hypothetical fragmentation pattern for the negative ion. The actual observed fragments and their relative abundances can vary depending on the experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the phosphate and ether groups. researchgate.netresearchgate.net
P=O Stretching: A very strong and characteristic band is expected in the region of 1250-1300 cm⁻¹ due to the stretching vibration of the phosphoryl group.
P-O-C Stretching: Asymmetric and symmetric stretching vibrations of the P-O-C links are expected to appear in the 950-1100 cm⁻¹ region.
C-O-C Stretching: The ether linkages within the butoxyethyl chains will give rise to strong C-O-C stretching bands, typically around 1100 cm⁻¹.
C-H Stretching: Stretching vibrations of the C-H bonds in the butyl and ethyl groups will be observed in the 2850-3000 cm⁻¹ region.
C-H Bending: Bending vibrations (scissoring, wagging, twisting) of the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The P=O stretch is also typically strong in the Raman spectrum. Symmetric vibrations, which may be weak in the IR spectrum, can be strong in the Raman spectrum, aiding in a more complete vibrational assignment. For instance, the symmetric stretching of the P-O-P bonds in polyphosphates is a strong Raman scatterer, and by analogy, the symmetric vibrations of the O-P-O moiety in this compound could be prominent.
Expected Vibrational Band Assignments
| Wavenumber Range (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 2850-3000 | C-H stretching | IR, Raman |
| 1350-1470 | C-H bending | IR, Raman |
| 1250-1300 | P=O stretching | IR, Raman |
| 950-1100 | P-O-C stretching | IR |
| ~1100 | C-O-C stretching | IR |
Theoretical and Computational Modeling of Molecular Architecture
Computational chemistry provides powerful tools for investigating molecular properties that may be difficult to study experimentally. These methods allow for the calculation of molecular structures, energies, and spectroscopic properties.
Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure
While no specific ab initio or Density Functional Theory (DFT) studies on this compound have been published, these methods are highly applicable. researchgate.netnih.govnih.gov A DFT study, for example using the B3LYP functional with a suitable basis set, could provide a detailed picture of the molecule's electronic structure.
Such a study would typically involve:
Geometry Optimization: Calculation of the lowest energy conformation of the molecule, providing theoretical bond lengths, bond angles, and dihedral angles. This would reveal the preferred spatial arrangement of the flexible butoxyethyl chains.
Vibrational Frequency Analysis: Calculation of the theoretical IR and Raman spectra. This can aid in the assignment of experimental spectra and provide a more detailed understanding of the vibrational modes.
Electronic Property Calculation: Determination of properties such as the distribution of electron density, the dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular Dynamics (MD) simulations model the movement of atoms in a molecule over time, providing insights into its dynamic behavior and conformational flexibility. riverpublishers.comnih.gov For an amphiphilic molecule like this compound, MD simulations in a solvent like water would be particularly revealing. acs.orgacs.orgualberta.ca
Although specific MD simulations for this compound are not available, studies on similar amphiphilic sodium salts provide a framework for what could be expected:
Conformational Sampling: The two butoxyethyl chains are flexible and can adopt numerous conformations. MD simulations would explore the conformational space available to these chains, identifying the most populated and energetically favorable arrangements.
Solvation and Counterion Binding: Simulations would show how water molecules arrange around the phosphate head and the hydrocarbon tails. They would also detail the interaction and coordination of the sodium counterion with the negatively charged phosphate oxygen atoms, revealing whether it exists as a closely bound ion pair or a more solvent-separated pair.
Aggregation Behavior: At sufficient concentrations, these amphiphilic molecules may self-assemble into larger structures like micelles. MD simulations can model this aggregation process, showing how the molecules orient themselves to minimize the contact between the hydrophobic tails and water.
Intermolecular Interactions and Aggregation Behavior
The self-assembly of surfactants in solution is a spontaneous process driven primarily by the hydrophobic effect. It is anticipated that this compound molecules, above a certain concentration known as the critical micelle concentration (CMC), would aggregate to form structures that sequester the hydrophobic tails from water. The hydrophilic phosphate headgroups would remain exposed to the aqueous phase, stabilized by ion-dipole interactions with water molecules and the presence of the sodium counter-ion.
The process would involve a complex interplay of forces:
Hydrophobic Interactions: The primary driving force for aggregation, arising from the tendency of the nonpolar butoxyethyl chains to avoid contact with water.
Electrostatic Interactions: Repulsive forces between the negatively charged phosphate headgroups, which would influence the size and shape of the aggregates. The presence of the sodium counter-ion would screen these repulsions to some extent.
Van der Waals Forces: Attractive forces between the hydrocarbon tails within the core of the aggregates.
Despite this theoretical framework, specific studies determining the critical micelle concentration (CMC) of this compound under various conditions (e.g., temperature, ionic strength) are not found in the surveyed literature.
Following self-assembly, surfactants can form various types of supramolecular structures, such as spherical or cylindrical micelles, vesicles, or lamellar phases. The specific morphology of the aggregates formed by this compound would depend on factors like its molecular geometry (packing parameter), concentration, and the solution environment.
Techniques commonly used to characterize such assemblies include:
Tensiometry: To determine the critical micelle concentration by measuring the surface tension as a function of surfactant concentration.
Light Scattering (Dynamic and Static): To determine the size, shape, and aggregation number of the micelles.
Spectroscopy (NMR, Fluorescence): To probe the local environment within the aggregates and study the dynamics of the system.
Microscopy (Cryo-TEM, AFM): To directly visualize the morphology of the supramolecular structures.
A thorough search of scientific databases did not yield any studies employing these techniques for the specific characterization of supramolecular assemblies of this compound. Therefore, no experimental data on the size, shape, or aggregation number of its micelles or other aggregates can be presented.
Interfacial Chemistry and Self Assembly Phenomena of Sodium Bis 2 Butoxyethyl Phosphate Analogs
Micellization and Reverse Micelle Formation in Organic and Aqueous Systems
Surfactant molecules, which consist of a hydrophilic head and a hydrophobic tail, can self-assemble into supramolecular structures known as micelles when their concentration in a solution surpasses a specific threshold. nih.gov In aqueous solutions, standard micelles form with a hydrophobic core and a hydrophilic shell. Conversely, in nonpolar organic solvents, reverse micelles are formed, where the hydrophilic heads create a core that can encapsulate polar substances like water, and the hydrophobic tails extend into the organic medium. The formation and properties of these aggregates are influenced by the surfactant's molecular structure and the surrounding environmental conditions. nih.gov
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration of a surfactant above which micelles begin to form in the bulk phase. kruss-scientific.com It serves as a key indicator of a surfactant's efficiency; a lower CMC value generally signifies a more efficient surfactant in terms of surface tension reduction and micelle formation. kruss-scientific.com The determination of the CMC is crucial for understanding and optimizing processes where micellization is desired. kruss-scientific.com
Several experimental techniques are employed to determine the CMC, each relying on the detection of a distinct change in a physical property of the surfactant solution as the concentration crosses the CMC. acs.org Common methods include:
Tensiometry : This method measures the surface tension of a solution as a function of surfactant concentration. The surface tension decreases as the surfactant concentration increases until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of intersection of the two linear portions of the plot. kruss-scientific.com
Conductivity Measurement : For ionic surfactants, the electrical conductivity of the solution changes at the CMC. A plot of conductivity versus concentration shows a break at the CMC, as the mobility of the surfactant molecules changes upon aggregation into micelles. acs.org
Spectroscopy : Fluorescence and UV-Vis spectroscopy are sensitive methods that utilize probes. rsc.org A fluorescent probe, for example, will exhibit different fluorescence characteristics when it is in the bulk solvent compared to when it is solubilized within the hydrophobic core of a micelle. rsc.org This change in the spectral signal is used to pinpoint the CMC. nih.gov
Capillary Electrophoresis (CE) : CE has also been established as a useful technique for determining the CMC of surfactants under electrophoretic operating conditions. nih.gov
The choice of method depends on the nature of the surfactant and the specific conditions of the system being studied.
Table 1: Common Methods for CMC Determination
| Method | Principle | Key Observation |
|---|---|---|
| Tensiometry | Measurement of surface tension vs. concentration. | Break point in the surface tension vs. log(concentration) plot. kruss-scientific.com |
| Conductivity | Measurement of electrical conductivity vs. concentration (for ionic surfactants). | Change in the slope of the conductivity vs. concentration plot. acs.org |
| Fluorescence Spectroscopy | Change in the fluorescence spectrum of a probe molecule. | Abrupt change in fluorescence intensity or wavelength upon micelle formation. rsc.org |
| UV-Vis Spectroscopy | Change in the absorbance spectrum of a probe molecule. | Shift in absorbance spectrum when the probe moves from the bulk solution to the micelle interior. acs.org |
| Capillary Electrophoresis | Measurement of electrophoretic mobility. | Change in the migration time of a marker or the surfactant itself. nih.gov |
The size and shape of micelles are governed by factors such as the surfactant's molecular structure, its concentration, temperature, and the composition of the solution. nih.gov While spherical micelles are common, other morphologies like ellipsoidal, cylindrical, or rodlike micelles can form. nih.gov Elongated or asymmetrical surfactant molecules are more prone to forming rod-like micelles. nih.gov
A notable example is the formation of giant rodlike reversed micelles by sodium bis(2-ethylhexyl) phosphate (B84403), an analog of sodium bis(2-butoxyethyl) phosphate, in n-heptane. acs.orgacs.org This finding challenged the previous view that large micellar aggregates were predominantly a feature of aqueous systems. acs.org The formation of these large, rodlike structures in a nonpolar medium is thought to be driven primarily by long-range electrostatic interactions between the surfactant headgroups and their counterions. acs.org
The structural characterization of these aggregates is accomplished using various advanced techniques:
Scattering Techniques : Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful methods for determining the size, shape, and internal structure of micelles in solution. nih.govmdpi.com These techniques provide information on parameters such as the radius of gyration, aggregation number, and the shape of the micellar core and shell. nih.gov
Microscopy : Transmission Electron Microscopy (TEM) allows for direct visualization of micellar aggregates, providing information on their size and morphology, such as core-shell structures. researchgate.net
Light Scattering : Dynamic Light Scattering (DLS) is used to measure the hydrodynamic radius of micelles, while static light scattering can provide information about the micellar weight and radius of gyration. acs.orgfrontiersin.org
The transition from spherical to rodlike or cylindrical micelles can be induced by changes in surfactant concentration or the addition of certain additives. frontiersin.orgresearchgate.net This structural evolution significantly impacts the rheological properties of the solution.
The properties of micellar systems are highly sensitive to the composition of the solvent and the presence of additives.
Solvent Polarity : In mixed solvent systems, such as water-organic solvent mixtures, the polarity of the medium plays a critical role. Adding a polar organic solvent to an aqueous surfactant solution can make the bulk phase a better solvent for the hydrophobic tails of the surfactant. researchgate.net This increased solubility of the surfactant monomers disfavors the transfer of the tails into the micellar core, making the micellization process less spontaneous and often leading to an increase in the CMC. researchgate.netscholarsresearchlibrary.com Conversely, some cosolvents can reduce the hydration of surfactant head groups, which may promote micellar growth. scholarsresearchlibrary.com The dielectric constant of the medium is also a key factor, particularly for ionic surfactants, as it affects the electrostatic interactions between the charged head groups. scholarsresearchlibrary.com
Additives (Salts and Water) : The addition of electrolytes (salts) to solutions of ionic surfactants can have a profound effect. The added ions can screen the electrostatic repulsion between the similarly charged head groups of the surfactant molecules. nih.govekb.eg This reduced repulsion allows for a tighter packing of surfactant molecules, which typically leads to a decrease in the CMC and can induce a transition from spherical to rodlike micelles. nih.gov In the case of reverse micelles formed by sodium bis(2-ethylhexyl) phosphate in apolar solvents, water acts as an "antimicellar growth agent." acs.org The size of the reverse micelles decreases significantly upon the absorption of even small amounts of water, a behavior opposite to that observed in other common reverse micellar systems. acs.org
Microemulsion Phase Behavior and Structural Transitions
Microemulsions are thermodynamically stable, isotropic, and transparent or translucent systems of water, oil, and surfactant, often in combination with a cosurfactant. nih.govmdpi.com They can exist as oil-in-water (O/W), water-in-oil (W/O), or bicontinuous structures, where oil and water phases form continuous, interpenetrating domains. mdpi.comresearchgate.net The study of their phase behavior is essential for formulating microemulsions with desired properties for specific applications. mdpi.com
The phase behavior of a microemulsion system is typically represented using a pseudoternary phase diagram. researchgate.netimpactfactor.org For a four-component system (oil, water, surfactant, cosurfactant), the surfactant and cosurfactant are often mixed at a fixed ratio, allowing the system to be treated as a three-component or "pseudo-ternary" system. The vertices of the triangular diagram represent the pure components (oil, water, and the surfactant/cosurfactant mixture). impactfactor.org
By preparing a series of samples with varying compositions and observing their phase behavior, a phase diagram can be constructed. This diagram maps out the regions of different phases, including the single-phase microemulsion region. researchgate.netresearchgate.net The construction of these diagrams is crucial for identifying the concentration ranges of the components that lead to the formation of a stable microemulsion. researchgate.net The size of the microemulsion region on the phase diagram is an indicator of the surfactant's efficiency in stabilizing the system. rsc.org For instance, investigations into the phase equilibrium of the sodium bis(2-ethylhexyl) phosphate/water/n-heptane/sodium chloride system have been used to detail the effects of salinity on the phase diagram and identify the microstructures present. osti.gov
Conductivity and viscosity are two key physical properties measured to characterize the structure and transitions within a microemulsion system. researchgate.netnih.gov
Conductivity Measurements : Electrical conductivity is particularly useful for distinguishing between W/O, O/W, and bicontinuous microemulsions, especially when ionic surfactants or salts are present. mdpi.com
A W/O microemulsion , where water droplets are dispersed in a continuous oil phase, exhibits very low conductivity. mdpi.com
As the water content increases, the conductivity may rise sharply, indicating a percolation threshold . This suggests that the water droplets are beginning to connect, forming transient conductive pathways, which can signal a transition towards a bicontinuous structure. mdpi.comresearchgate.net
An O/W microemulsion , with oil droplets in a continuous aqueous phase, will have high conductivity. mdpi.com Plotting conductivity against the volume fraction of the dispersed phase often results in an 'S'-shaped curve, with the inflection points indicating structural transitions within the microemulsion. mdpi.com
Viscosity Measurements : The viscosity of a microemulsion is also highly dependent on its internal structure.
Viscosity generally increases with an increasing volume fraction of the dispersed phase. nih.gov
Significant changes in viscosity can accompany phase transitions. For example, the transition from discrete droplets to a more interconnected, bicontinuous structure can lead to a marked increase in viscosity. mdpi.comnih.gov In the study of a sodium bis-(2-ethylhexyl)phosphate microemulsion system, conductivity and viscosity measurements were used to infer a transition from a reverse microemulsion with isolated droplets to a percolated microemulsion as the water content increased. researchgate.net
Table 2: Characterization of Microemulsion Structures by Conductivity
| Microemulsion Type | Description | Expected Electrical Conductivity |
|---|---|---|
| Water-in-Oil (W/O) | Water droplets dispersed in a continuous oil phase. | Low. mdpi.com |
| Bicontinuous | Interpenetrating domains of water and oil. | Intermediate to High (increases rapidly with water content). mdpi.com |
| Oil-in-Water (O/W) | Oil droplets dispersed in a continuous water phase. | High. mdpi.com |
Effects of Co-surfactants and Water Content on Microemulsion Stability
The stability and structure of microemulsions formed by phosphate-based surfactants are highly sensitive to the composition of the system, particularly the presence of co-surfactants and the water content. Microemulsions are thermodynamically stable, self-assembling systems of oil, water, and surfactant, often requiring a co-surfactant to achieve stability and enhance solubilization capacity. nist.govresearchgate.net
The addition of a co-surfactant can dramatically influence the phase behavior and solubilization power of the primary surfactant. For instance, studies on biocompatible microemulsions have shown that while a primary surfactant like Tween 20 has limited solubilization ability on its own, the addition of a co-surfactant such as 2-ethylhexylglycerin (EHG) can increase the solubilization capacity for a polar oil by nearly three orders of magnitude. researchgate.net This enhancement is attributed to the co-surfactant's ability to modify the interfacial curvature and flexibility. In a system with a high co-surfactant to surfactant molar ratio (e.g., 12:1), a significant increase in the hydrodynamic radii of microemulsion droplets has been observed, growing from 3.8 to 19.8 nm. researchgate.net This indicates a substantial change in the microemulsion's internal structure, leading to greater stability and capacity.
Research on Sodium bis(2-ethylhexyl) phosphate (SDEHP), a close analog of this compound, highlights the importance of molecular geometry and ionic conditions in determining microemulsion structure. osti.govacs.org In the SDEHP/water/n-heptane/sodium chloride system, the phase behavior is markedly different from that of the more commonly studied Sodium bis(2-ethylhexyl) sulfosuccinate (B1259242) (AOT), despite having similar hydrocarbon tails. This difference is attributed to the distinct shapes of the aggregates formed by the two surfactants. osti.gov The SDEHP system was found to form cylindrical aggregates in oil-rich regions and disk-like aggregates in brine-rich regions, demonstrating how water and electrolyte content dictate the self-assembled morphology. osti.gov
Table 1: Effect of Co-surfactant on Microemulsion Properties
| Primary Surfactant | Co-surfactant | System Component (Oil) | Molar Ratio (Surfactant:Co-surfactant) | Observation | Reference |
| Tween 20 | 2-ethylhexylglycerin (EHG) | Isopropyl palmitate (IPP) | 1:12 | Solubilization capacity increased by nearly 3 orders of magnitude. | researchgate.net |
| Tween 20 | 2-ethylhexylglycerin (EHG) | Isopropyl palmitate (IPP) | - | Hydrodynamic radii of droplets increased from 3.8 nm to 19.8 nm. | researchgate.net |
Adsorption Mechanisms at Solid-Liquid and Liquid-Liquid Interfaces
The utility of surfactants like this compound is largely defined by their ability to adsorb at interfaces, reducing interfacial tension and modifying surface properties.
Surface Activity and Interfacial Tension Studies
This compound is a phosphate ester known for its surfactant properties, effectively reducing the surface tension of liquids. ontosight.ai This allows it to facilitate the mixing of otherwise immiscible substances such as oil and water. The effectiveness of a surfactant is quantified by its ability to lower the surface or interfacial tension and the concentration at which it does so, known as the critical micelle concentration (CMC). The structure of the surfactant, including its headgroup and hydrophobic chains, dictates these parameters. nih.gov For ionic surfactants, the association in aqueous solutions is driven by hydrophobic interactions between the alkyl chains, which is balanced by the electrostatic interactions and hydration of the headgroups. nih.gov
Adsorption onto Solid Substrates (e.g., Alumina)
The phosphate headgroup plays a crucial role in the adsorption of these surfactants onto certain solid substrates, particularly metal oxides like alumina (B75360) (Al₂O₃). Organic compounds containing a phosphate group (–PO₃H₂) exhibit strong and specific adsorption to aluminum oxide across a wide pH range. nih.gov
The adsorption mechanism for anionic surfactants onto the positively charged surface of alumina (at pH values below its point of zero charge) is governed by a combination of forces:
Electrostatic Attraction : A primary driving force is the electrostatic attraction between the negatively charged anionic headgroup (phosphate) and the positively charged sites on the alumina surface. researchgate.net
Hydrophobic Interactions : Once initial surfactant molecules have adsorbed, hydrophobic interactions between the alkyl chains of adjacent surfactant molecules promote further adsorption, leading to the formation of surfactant aggregates (hemimicelles or admicelles) on the surface. researchgate.net
Studies on anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have shown that adsorption isotherms onto alumina can often be fitted by a two-step adsorption model, reflecting these distinct mechanisms. researchgate.net Furthermore, the adsorption process can be manipulated by adjusting environmental conditions. For anionic surfactants on alumina, optimal adsorption has been observed at acidic pH (e.g., pH 4) and is enhanced by the presence of electrolytes like NaCl, which shields the electrostatic repulsion between the anionic headgroups. researchgate.net
Role of Headgroup and Hydrophobic Chains in Adsorption Kinetics
The kinetics of surfactant adsorption are intricately linked to the molecular structure of the surfactant, specifically the nature of its headgroup and the geometry of its hydrophobic chains. stfc.ac.ukbohrium.com
The headgroup is a primary determinant of the interaction with the substrate. The phosphate headgroup's ability to form strong complexes with surfaces like alumina dictates the initial adsorption step. nih.gov The chemical nature and size of the headgroup also influence the packing of surfactant molecules at the interface and the ordering of water molecules nearby. nih.govnih.gov
The hydrophobic chains (in this case, the two butoxyethyl chains) contribute significantly to the adsorption process. The flexibility of these chains, arising from the low energy difference between trans and gauche conformations, allows them to adopt various arrangements at an interface. scispace.com The hydrophobic interactions between these chains are a key driver for the formation of surface aggregates and multilayers. researchgate.netstfc.ac.uk Altering the geometry of the alkyl chains, such as using branched versus linear chains, can have a significant impact on the nature of surface adsorption and the formation of ordered structures. stfc.ac.ukbohrium.com
Kinetic studies of phosphate adsorption onto various surfaces frequently show that the process can be described by a pseudo-second-order rate model. nih.govmdpi.commdpi.com This model suggests that the rate-limiting step may be a surface reaction or chemisorption process, such as the interaction between the phosphate headgroup and the surface active sites. mdpi.com The adsorption process can be spontaneous and is often influenced by temperature; for instance, some phosphate adsorption processes are found to be endothermic, with adsorption capacity increasing with temperature. nih.gov
Table 2: Adsorption Kinetic Models for Phosphate
| Kinetic Model | Description | Applicability | Reference |
| Pseudo-Second-Order | Assumes the rate-limiting step is chemisorption involving valency forces through sharing or exchange of electrons between adsorbent and adsorbate. | Frequently describes the adsorption of phosphate onto various substrates, including hydroxides and modified biochars. | nih.govmdpi.commdpi.com |
| Langmuir Isotherm | Describes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. | Found to fit phosphate uptake on tantalum hydroxide (B78521) and recycled brick waste well. | nih.govmdpi.com |
Application in Separation Science and Extraction Technologies
Principles and Mechanisms of Metal Ion Extraction
The efficacy of sodium bis(2-butoxyethyl) phosphate (B84403) in metal ion extraction is rooted in its ability to form stable complexes with metal cations and facilitate their transfer from an aqueous phase to an organic phase.
Sodium bis(2-butoxyethyl) phosphate is a phosphate ester that can engage in chelation and complexation with metal ions. The negatively charged oxygen atoms on the phosphate group act as coordination sites for positively charged metal ions. The formation of these metal-ligand complexes is a critical step in the extraction process. The stability and selectivity of these complexes are influenced by factors such as the charge and size of the metal ion, the pH of the aqueous solution, and the nature of the organic solvent used. The mechanism often involves the exchange of the sodium ion for a metal cation, leading to the formation of a neutral metal-extractant complex that is soluble in the organic phase. This process is analogous to the behavior of other organophosphorus extractants where the phosphoryl oxygen atom plays a key role in the coordination of metal ions.
Organophosphorus extractants are widely recognized for their role in the separation of actinides and lanthanides, which is a crucial step in the reprocessing of spent nuclear fuel. nih.gov While specific studies on this compound's selectivity for rare earth elements (REEs) and actinides are not extensively detailed in the provided results, the general behavior of similar organophosphorus compounds provides insight. The separation of these elements is challenging due to their similar chemical properties. However, subtle differences in their ionic radii and charge densities can be exploited by carefully designing the extraction system.
The selectivity of organophosphorus extractants is often enhanced by using them in synergistic mixtures with other ligands or by modifying their chemical structure. For instance, the combination of different extractants can lead to enhanced extraction efficiency and selectivity for certain metal ions. mdpi.com The separation of actinides from lanthanides is a significant area of research, with various organophosphorus compounds being investigated for their potential to achieve high separation factors. nih.govresearchgate.netnih.gov The choice of diluent and the presence of complexing agents in the aqueous phase also play a crucial role in achieving the desired selectivity.
Liquid-liquid extraction (LLE) is a widely used method for separating components of a mixture between two immiscible liquid phases. libretexts.orgcelignis.comnih.govresearchgate.net In the context of metal ion separation, an aqueous phase containing the metal ions is brought into contact with an organic phase containing an extractant like this compound. The efficiency of this process depends on several factors:
Partition Coefficient (K_D) and Distribution Ratio (D): The partition coefficient is a measure of how a solute distributes itself between two immiscible solvents at equilibrium. libretexts.orgcelignis.com The distribution ratio is a more practical term that considers all forms of the solute in each phase. libretexts.org A high distribution ratio in favor of the organic phase is desirable for efficient extraction. libretexts.org
pH of the Aqueous Phase: The pH of the aqueous solution significantly impacts the extraction of metal ions, especially for ionizable compounds. celignis.comnih.govnih.gov For organophosphorus acids, the extraction efficiency generally increases with increasing pH as the extractant deprotonates, making it more available to complex with metal ions.
Concentration of the Extractant: Increasing the concentration of the extractant in the organic phase generally leads to higher extraction efficiency. nih.gov
Choice of Organic Solvent (Diluent): The solvent used to dissolve the extractant can affect the extraction process. The ideal solvent should have high solubility for the metal-extractant complex, be immiscible with water, have low volatility, and be environmentally benign. celignis.com
Contact Time and Agitation: Sufficient contact time and agitation are necessary to ensure that the system reaches equilibrium and to maximize the interfacial area for mass transfer between the two phases. celignis.com
Multi-stage Extraction: To achieve high recovery of a target metal ion, multiple extraction stages, often in a counter-current flow arrangement, can be employed. libretexts.orgcelignis.com
The optimization of these parameters is crucial for developing an efficient and selective liquid-liquid extraction process. nih.gov
Utilization in Ion-Exchange Processes and Hybrid Materials
Beyond its application in liquid-liquid extraction, the principles of chelation and selective metal binding by phosphate-containing compounds are utilized in the development of solid-phase extraction materials.
While direct evidence for the use of this compound in creating ion-exchange resins is limited in the provided search results, the underlying chemistry is relevant. The functional phosphate group is key to the development of various ion-exchange materials. For instance, amorphous titanium phosphate has been prepared and used as an adsorbent for heavy metals. nih.gov The uptake of metal ions in such materials is described as an ion-exchange process. nih.gov
Composite materials, where an organic extractant is immobilized onto a solid support like silica (B1680970) gel, are a common strategy to create selective adsorbents. This approach combines the selectivity of the organic ligand with the physical stability and ease of handling of a solid support. For example, silica gel has been impregnated with various organophosphorus extractants to create materials for the chromatographic separation of actinides and lanthanides. researchgate.net
Phosphate-based materials have demonstrated selectivity for certain divalent cations. Studies on amorphous titanium phosphate have shown a preferable adsorption of Pb²⁺ over Zn²⁺ and Cd²⁺. nih.gov The mechanism for this selectivity can vary; for instance, the uptake of Zn²⁺ and Cd²⁺ onto titanium phosphate is primarily driven by electrostatic interaction, whereas the uptake of Pb²⁺ may involve the formation of inner-sphere complexes. nih.gov
A synthesized cation exchanger, sodium bis(2-ethylhexyl) sulfosuccinate (B1259242)–cerium (IV) phosphate, has shown high selectivity for Cd²⁺, Zn²⁺, and Hg²⁺ ions, allowing for their effective separation from wastewater. researchgate.net This highlights the potential of combining phosphate groups with other functionalities to create highly selective adsorbents for specific environmental remediation challenges.
Applications in Biomolecule Extraction and Purification
The use of organophosphate surfactants in the extraction and purification of biomolecules is a significant area of study. This compound, as a member of the dialkyl phosphate surfactant class, is relevant to these applications, particularly in the formation of reverse micellar systems for protein extraction.
Reverse micellar systems are nanometer-sized aggregates of surfactant molecules dispersed in an organic solvent, capable of enclosing a polar core of water. These systems can be used for the liquid-liquid extraction of proteins from aqueous solutions. The primary driving force for this extraction is the electrostatic interaction between the charged headgroups of the surfactant molecules forming the inner lining of the micelle and the surface charges of the protein.
While direct studies on this compound are not extensively available in the reviewed literature, the behavior of analogous compounds, such as sodium di(2-ethylhexyl) phosphate (a closely related dialkyl phosphate), provides insight into the mechanism. The extraction process involves bringing an aqueous solution containing the protein into contact with the reverse micellar phase. Under favorable conditions of pH and ionic strength, the protein partitions from the aqueous phase into the water pools of the reverse micelles.
The efficiency of protein extraction into a reverse micellar phase is critically dependent on the pH and ionic strength of the aqueous solution. These two parameters directly influence the electrostatic interactions between the surfactant headgroups and the protein molecules.
The pH of the aqueous phase determines the surface charge of the protein. For an anionic surfactant system, such as one formed by this compound, extraction is generally most efficient when the pH of the aqueous solution is below the isoelectric point (pI) of the protein. At these pH values, the protein carries a net positive charge, leading to strong attractive electrostatic interactions with the negatively charged phosphate headgroups of the surfactant. Conversely, if the pH is above the pI, the protein will have a net negative charge, resulting in electrostatic repulsion and poor extraction.
The ionic strength of the aqueous phase, typically controlled by the addition of salts like potassium chloride (KCl) or sodium chloride (NaCl), also plays a crucial role. An increase in ionic strength can have a dual effect. On one hand, it can screen the electrostatic interactions between the protein and the surfactant, leading to a decrease in extraction efficiency. On the other hand, a certain level of salt is often necessary to maintain the stability of the reverse micelles and the protein structure. The optimal ionic strength is therefore a balance between these competing effects and is specific to each protein-surfactant system.
Research on various protein and surfactant systems has demonstrated the importance of optimizing these parameters. For instance, studies on the extraction of different proteins have shown that even small adjustments in pH around the protein's pI can significantly alter the partitioning behavior. nih.gov The optimal conditions are therefore highly specific and must be determined experimentally for each application.
Table 1: Examples of Optimized Conditions for Protein Extraction in Reverse Micellar Systems This table presents findings from studies on analogous reverse micellar systems to illustrate the impact of pH and ionic strength.
| Protein | Surfactant System | Optimal pH | Optimal Ionic Strength (Salt) | Extraction Yield | Reference |
|---|---|---|---|---|---|
| Grape Seeds Protein | Ceryl-trimethyl-ammonium bromide (CTAB) in methenyl trichoride and butyl alcohol | 5.6 | 0.01 mol/L (NaCl) | 82.3% | scirp.org |
| Defatted Wheat Germ Protein | Sodium di-2-ethylhexylsulfosuccinate (AOT) in isooctane | 8.0 | 0.1 mol/L (KCl) | 37% | researchgate.net |
| Sesame Seed Protein | Sodium di-2-ethylhexylsulfosuccinate (AOT) in isooctane | 8.0 | 0.02 mol/L (KCl) | 55.77% | researchgate.net |
| Various Proteins (Ribonuclease A, Trypsin Inhibitor) | Sodium di-2-ethylhexylsulfosuccinate (AOT) in isooctane | Near the isoelectric point (pI) of the protein | 0.1 to 1.0 M (varied) | Dependent on specific protein and conditions | nih.gov |
Transport Phenomena Across Activated Composite Membranes
Based on the reviewed scientific literature, there is no available information regarding the application of this compound in transport phenomena across activated composite membranes.
Based on a thorough review of available scientific and technical literature, there is insufficient information to generate a detailed article on This compound that adheres to the specific outline provided.
The requested topics—its function as a plasticizer, its role in enhancing material properties, strategies for its integration into polymer architectures, and its use in fire retardant materials—are well-documented for other organophosphate compounds, particularly Tris(2-butoxyethyl) phosphate (TBEP). However, specific data and research findings pertaining solely to the sodium salt, this compound, in these applications are not available in the public domain.
Consequently, it is not possible to provide a scientifically accurate and verifiable article that meets the requirements of the prompt without resorting to speculation or incorrectly attributing the properties of other related compounds.
Information regarding "this compound" is not publicly available.
Following a comprehensive search for scientific and technical information specifically on the chemical compound “this compound,” it has been determined that there is a significant lack of publicly available data regarding its role in polymer science and materials engineering.
Specifically, no detailed research findings, data tables, or scholarly articles could be located that address the following topics for This compound :
Mechanisms of Fire Retardancy in Polymer Systems
Synergistic Effects with Other Flame Retardants
Application in Coatings, Adhesives, and Sealants
While information is available for structurally related compounds, such as the widely used flame retardant and plasticizer Tris(2-butoxyethyl) phosphate (TBEP), the user's strict instruction to focus solely on "this compound" prevents the inclusion of data from these related but chemically distinct substances. A listing for "this compound" with the CAS number 75239-49-5 exists, but literature detailing its synthesis, properties, and applications in the requested fields is not accessible through the conducted searches.
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Based on a comprehensive search of available scientific literature, there is currently no specific data on the environmental distribution and transport processes of the chemical compound This compound .
Extensive searches for information regarding its occurrence in aquatic environments, distribution in sediments and soil, and atmospheric transport have not yielded any specific research findings, concentration data, or mobility assessments for this particular compound.
Therefore, the detailed article on the environmental fate of this compound as outlined in the provided structure cannot be generated at this time due to the absence of available scientific information.
Environmental Distribution and Transport Processes
Mass Loading and Environmental Emission from Anthropogenic Sources
The widespread use of organophosphate esters (OPEs) in a variety of industrial and consumer products has led to their ubiquitous presence in the environment. While specific data on the mass loading and environmental emissions of Sodium bis(2-butoxyethyl) phosphate (B84403) is limited in publicly available literature, a significant body of research exists for the closely related compound, Tris(2-butoxyethyl) phosphate (TBEP). TBEP is utilized as a plasticizer and flame retardant in materials such as rubber, plastics, lacquers, and floor finishes. ecetoc.org Due to their structural similarities and shared applications, the environmental pathways of TBEP can serve as a relevant proxy for understanding the potential environmental distribution of Sodium bis(2-butoxyethyl) phosphate.
All environmental presence of TBEP is a result of human activities. ecetoc.org The primary routes of emission into the environment are believed to be through leaching from products in landfills, spills, and inclusion in industrial and domestic effluents. ecetoc.org
Research Findings on Environmental Concentrations of TBEP
Numerous studies have documented the presence of TBEP in various environmental compartments, providing insight into its distribution and persistence.
Water and Sediment:
Investigations in industrialized nations have detected TBEP in surface waters and sediments. In surface water, concentrations have generally been found to be below 300 ng/L. researchgate.net Sediment concentrations have been measured in the range of 100 to 1000 μg/kg. researchgate.net The physical-chemical properties of TBEP, including its low vapor pressure and high soil sorption coefficient, suggest that it will predominantly be found in water and sediment. ecetoc.org One study in Canada identified TBEP in sewage effluent and the receiving river water downstream from the discharge point, while it was absent upstream. ecetoc.org
Wastewater Treatment Plants (WWTPs):
Wastewater treatment facilities are a significant conduit for the entry of OPEs into the environment. Research indicates that while WWTPs can substantially remove TBEP from wastewater, they are also a source of its release. Studies have shown that TBEP can be eliminated from wastewater with high efficiency, with some reports indicating over 80% removal. ecetoc.org One study of a sewage treatment plant in Osaka, Japan, found an 81% elimination rate for TBEP. ecetoc.org Despite this, the sheer volume of wastewater processed means that even a small percentage of residual TBEP can contribute to its presence in receiving water bodies.
Indoor and Outdoor Air:
TBEP has been identified as a contaminant in both indoor and outdoor air, often associated with particulate matter. ecetoc.org Indoor air concentrations are thought to originate from the volatilization and abrasion of products like plasticized rubber, plastics, and floor coatings. ecetoc.org A study of house dust from a Canadian cohort found TBEP to be the most abundant OPE, with a median concentration of 45,730 ng/g. acs.org
Landfill Leachate:
Landfills are a major repository for consumer and industrial waste containing OPEs. The decomposition and leaching of these products contribute to the presence of these compounds in landfill leachate. Recent reports have confirmed the detection of TBEP in dust from solid waste, e-waste dumping sites, and landfills. nih.gov While specific concentrations in leachate can vary widely depending on the age and composition of the landfill, the presence of TBEP in these environments highlights a direct pathway for its release into the soil and potentially groundwater.
Environmental Transformation and Degradation Pathways of Sodium Bis 2 Butoxyethyl Phosphate
The environmental fate of sodium bis(2-butoxyethyl) phosphate (B84403) is intricately linked to the degradation of its parent compound, tris(2-butoxyethyl) phosphate (TBEP), a widely used organophosphate ester flame retardant and plasticizer. The diester, bis(2-butoxyethyl) phosphate (BBOEP), is a principal degradation product formed through both abiotic and biotic processes. This section details the transformation pathways that affect the persistence and form of this compound in the environment.
Advanced Analytical Methodologies for Detection and Quantification
Sample Preparation and Extraction Techniques
Effective sample preparation is paramount to remove interfering matrix components and concentrate the analyte of interest prior to instrumental analysis. The choice of technique depends on the sample matrix, the required detection limits, and the available instrumentation.
Liquid-Liquid Extraction (LLE) using Various Solvents (e.g., Dichloromethane (B109758), Acetone (B3395972)/Hexane)
Liquid-liquid extraction is a conventional and widely used technique for the isolation of organophosphate esters from aqueous samples. The process involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. For effective extraction of bis(2-butoxyethyl) phosphate (B84403), the aqueous sample is typically acidified to a pH of 2 to ensure the compound is in its less polar, protonated form, thereby enhancing its solubility in the organic phase.
Dichloromethane is a common solvent for the extraction of a broad range of organophosphates due to its polarity and ability to dissolve many organic compounds. The extraction is typically performed by shaking the acidified aqueous sample with dichloromethane in a separatory funnel. The process is often repeated multiple to ensure a high recovery of the analyte.
A mixture of acetone and hexane (B92381) can also be employed for LLE. Acetone acts as a polar modifier to improve the extraction efficiency of more polar organophosphates, while hexane is the primary extraction solvent. This combination offers a good balance for extracting compounds with a range of polarities.
Table 1: Comparison of Solvents for Liquid-Liquid Extraction of Organophosphate Esters
| Solvent System | Target Analytes | Typical Recovery Rate (%) | Key Considerations |
| Dichloromethane | Broad range of organophosphates | 70-95 | Effective for a wide polarity range. |
| Acetone/Hexane | Polar and non-polar organophosphates | 75-98 | Good for samples with mixed contaminants. |
Solid-Phase Extraction (SPE) and Resin-Based Extraction (e.g., Amberlite XAD-2)
Solid-phase extraction (SPE) offers a more efficient and selective alternative to LLE, requiring smaller volumes of organic solvents. The technique involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent.
Amberlite XAD-2 , a hydrophobic styrene-divinylbenzene copolymer resin, is effective for the extraction of various organic compounds, including organophosphate esters, from aqueous samples. The mechanism of retention is primarily based on non-polar interactions between the hydrophobic parts of the analyte and the resin surface. For the extraction of bis(2-butoxyethyl) phosphate, the sample is first acidified and then passed through the Amberlite XAD-2 cartridge. After washing the cartridge to remove interferences, the analyte is eluted with a solvent mixture, such as acetone and hexane.
Table 2: Typical Parameters for Solid-Phase Extraction of Organophosphate Esters
| Parameter | Amberlite XAD-2 |
| Sorbent Type | Styrene-divinylbenzene copolymer |
| Sample Pre-treatment | Acidification to pH < 2 |
| Conditioning Solvent | Methanol followed by deionized water |
| Elution Solvent | Acetone/Hexane mixture |
| Analyte Recovery | > 80% |
Gel Permeation Chromatography (GPC) for Matrix Clean-up
Gel permeation chromatography (GPC), also known as size-exclusion chromatography, is a powerful technique for cleaning up complex sample extracts, particularly those with high lipid content, such as biological tissues and fatty foods. GPC separates molecules based on their size in solution. Larger molecules, such as lipids and proteins, are excluded from the pores of the GPC column packing material and elute first. Smaller molecules, like organophosphate esters, can penetrate the pores and have a longer retention time, allowing for their effective separation from high-molecular-weight interferences.
For the analysis of organophosphate esters, a common GPC setup utilizes a stationary phase like Bio-Beads SX-3 with an eluent such as a mixture of toluene (B28343) and ethyl acetate (B1210297) (e.g., 1:3 v/v). srigc.comnih.gov This technique can achieve quantitative recoveries of the target analytes while removing a significant portion of the interfering matrix. srigc.comnih.gov
Chromatographic Separation Techniques
Following sample preparation and cleanup, the extract is analyzed using chromatographic techniques to separate the target analyte from other components and for subsequent quantification.
Gas Chromatography (GC) with Selective Detectors (e.g., Nitrogen/Phosphorus Detector)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For polar compounds like bis(2-butoxyethyl) phosphate, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for compounds with active hydrogens.
A Nitrogen/Phosphorus Detector (NPD) is a highly selective and sensitive detector for compounds containing nitrogen or phosphorus. nih.gov The NPD operates by heating a rubidium or cesium bead in a plasma, which selectively ionizes nitrogen- and phosphorus-containing compounds. This results in a highly specific signal with minimal interference from other co-eluting compounds, making it ideal for the trace analysis of organophosphates.
Table 3: General Gas Chromatography (GC) Conditions for Organophosphate Ester Analysis
| Parameter | Typical Setting |
| Column | Capillary column (e.g., DB-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Temperature Program | Ramped from ~60 °C to ~300 °C |
| Carrier Gas | Helium or Nitrogen |
| Detector | Nitrogen/Phosphorus Detector (NPD) |
| Detector Temperature | 280-320 °C |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-performance liquid chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional high-performance liquid chromatography (HPLC).
UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the analysis of organophosphate esters, including bis(2-butoxyethyl) phosphate. This technique does not typically require derivatization, as it is well-suited for the analysis of polar and non-volatile compounds. The separation is usually performed on a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization efficiency. The tandem mass spectrometer provides high selectivity and sensitivity for the detection and quantification of the target analyte.
Table 4: Illustrative UPLC Conditions for Organophosphate Ester Analysis
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | Water with 0.1% formic acid or ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2-0.5 mL/min |
| Column Temperature | 30-50 °C |
| Detection | Tandem Mass Spectrometry (MS/MS) |
Spectrometric Detection and Quantification
Spectrometric methods, particularly when coupled with chromatographic separation, offer high specificity and sensitivity for the identification and quantification of Sodium bis(2-butoxyethyl) phosphate.
Mass Spectrometry (MS) is the definitive tool for the structural elucidation and quantification of this compound. High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which is essential for confirming elemental composition and distinguishing the analyte from complex matrix interferences. nih.govnih.gov An accurate mass for the protonated molecule of bis(2-butoxyethyl) hydrogen phosphate, [M+H]⁺, is measured at m/z 299.1618, corresponding to the formula C₁₂H₂₈O₆P. massbank.eu
Electrospray Ionization (ESI) is the most common ionization technique for this class of compounds when analyzed by LC-MS. massbank.euufz.de ESI is a soft ionization method that typically generates protonated molecules [M+H]⁺ in positive ion mode, which is ideal for subsequent fragmentation analysis. massbank.eu For related organophosphorus acids, ESI in negative ion mode can also be effective, particularly for quantifying metabolites like dialkyl phosphates (DAPs). cdc.gov To enhance sensitivity, chemical derivatization can be employed to create derivatives with improved ionization efficiency in ESI-MS/MS. mdpi.comnih.gov
Chemical Ionization (CI) represents another viable, though less common, approach for analyzing organophosphate esters, particularly for direct analysis of air samples without chromatographic separation via techniques like Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS). acs.orgacs.org Studies on similar organophosphates show they react with various reagent ions, including H₃O⁺ (leading to protonation) and NO⁺ (forming adducts). acs.org Negative ionization modes using reagent ions like OH⁻, O•⁻, and O₂•⁻ can also occur through mechanisms such as nucleophilic substitution. acs.org
Tandem Mass Spectrometry (MS/MS) is indispensable for metabolite profiling and provides definitive structural confirmation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. rsc.org This fragmentation pattern serves as a structural fingerprint for the molecule.
For bis(2-butoxyethyl) hydrogen phosphate ([M+H]⁺ at m/z 299.1618), MS/MS analysis reveals specific fragmentation pathways. massbank.eu The resulting product ions can be compared against spectral libraries like MassBank or METLIN to confirm the identity of known metabolites or to propose structures for unknown ones. ufz.denih.gov The analysis of metabolites is critical, as the parent organophosphates can be rapidly biotransformed into compounds like dialkyl phosphates. cdc.govnih.gov LC-MS/MS methods have been successfully developed to simultaneously quantify parent compounds like sodium picosulfate and its primary metabolites in biological fluids, demonstrating the technique's power in pharmacokinetic studies. researchgate.net
Automated bioinformatic platforms can be used to process the vast amounts of data generated in metabolomics studies, helping to distinguish true fragments from artifacts in chimeric MS/MS spectra and improving the confidence of metabolite identification. nih.govescholarship.org
Table 2: High-Resolution MS/MS Fragmentation Data for Bis(2-butoxyethyl) hydrogen phosphate
| Precursor Ion (m/z) | Precursor Type | Collision Energy (CE) | Key Product Ions (m/z) | Source |
| 299.1618 | [M+H]⁺ | 10 eV | 183.0728, 165.0622, 129.0520, 111.0414, 87.0440 | ufz.de |
| 299.1618 | [M+H]⁺ | 35 eV | 111.0415, 87.0440, 73.0284, 57.0335 | massbank.eu |
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of an organophosphate ester is characterized by several strong absorption bands corresponding to the vibrations of its constituent bonds. sci-hub.st
For the closely related compound Tris(2-butoxyethyl) phosphate, the spectrum shows characteristic absorptions for P=O, C-O, and P-O-C linkages. The interpretation of these spectra relies on identifying the vibrational modes of the phosphate group ([PO₄]³⁻). sci-hub.st The strong stretching vibration of the phosphoryl group (P=O) typically appears in the region of 1300-1250 cm⁻¹. The P-O-C stretching vibrations are found in the 1050-990 cm⁻¹ range, while the C-O-C ether linkages also show strong bands around 1130-1085 cm⁻¹. nist.govresearchgate.net The exact position and shape of these bands can be influenced by the molecular structure and the presence of different cations. sci-hub.st
Table 3: Characteristic IR Absorption Regions for Organophosphate Esters
| Wavenumber (cm⁻¹) | Vibration Type | Bond | Source |
| ~2960-2870 | C-H stretching | C-H (alkyl) | nist.gov |
| ~1280 | P=O stretching | P=O | nist.gov |
| ~1125 | C-O-C stretching | C-O (ether) | nist.gov |
| ~1050-1020 | P-O-C stretching | P-O (ester) | sci-hub.stnist.gov |
Method Validation, Detection Limits, and Quantification Limits
Validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. europa.eu This process involves evaluating several performance characteristics, including specificity, accuracy, precision, linearity, and range. eurachem.org Two critical parameters established during validation are the Limit of Detection (LOD) and the Limit of Quantification (LOQ). researchgate.net
The LOD is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with acceptable precision and accuracy. researchgate.net The LOQ is the lowest concentration that can be measured with acceptable levels of precision and accuracy. researchgate.net
These limits are commonly determined using several approaches:
Signal-to-Noise (S/N) Ratio: This approach is applicable to methods that exhibit baseline noise. The LOD is often estimated at an S/N ratio of 3:1, while the LOQ is estimated at a ratio of 10:1. europa.eugmpsop.com
Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank responses or the residual standard deviation of a regression line (σ) and the slope (S) of the calibration curve. The formulas are typically expressed as:
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S) gmpsop.com
For LC-MS/MS methods analyzing organophosphate metabolites, reported LOQs can be in the low nanogram per milliliter (ng/mL) or even picogram per milligram (pg/mg) range, demonstrating the high sensitivity of the technique. cdc.govresearchgate.net For instance, a validated LC-MS/MS method for sodium picosulfate and its metabolites in human plasma had quantification ranges starting as low as 0.045 ng/mL. researchgate.net Another method for dialkyl phosphates in hair reported LODs ranging from 0.2 to 0.8 pg/mg. cdc.gov
Table 4: Examples of Detection and Quantification Limits for Organophosphate Analysis
| Analyte Class | Matrix | Method | Limit Type | Reported Value | Source |
| Dialkyl Phosphates | Hair | LC-MS/MS | LOD | 0.2 - 0.8 pg/mg | cdc.gov |
| Picosulfate (PICO) | Human Plasma | LC-MS/MS | LLOQ | 0.150 ng/mL | researchgate.net |
| BHPM (PICO metabolite) | Human Plasma | LC-MS/MS | LLOQ | 0.600 ng/mL | researchgate.net |
| M1 (PICO metabolite) | Human Plasma | LC-MS/MS | LLOQ | 0.045 ng/mL | researchgate.net |
| LLOQ: Lower Limit of Quantification, the lowest point on the calibration curve. |
Advanced Computational and Theoretical Studies of Sodium Bis 2 Butoxyethyl Phosphate
Molecular Modeling of Interfacial Phenomena
Molecular modeling has become an indispensable tool for investigating the behavior of surfactants at interfaces, providing insights that are often difficult to obtain through experimental methods alone.
Simulations of Surfactant Conformation in Micellar Systems
Molecular dynamics (MD) simulations are a powerful technique to study the self-assembly of surfactants into micelles and to understand the conformation of individual surfactant molecules within these aggregates. While specific studies on Sodium bis(2-butoxyethyl) phosphate (B84403) are lacking, research on other ionic surfactants like alkyl sulfates and alkyl ethoxylates provides a clear picture of the methodologies and expected outcomes. rsc.orgmdpi.comresearchgate.netrsc.org
These simulations typically involve placing surfactant molecules randomly in a simulation box with water and observing their spontaneous aggregation into micelles. Key parameters extracted from these simulations include the critical micelle concentration (CMC), aggregation number (Nagg), and the shape and size of the micelles. mdpi.comrsc.org For instance, simulations can predict whether micelles will be spherical or transition to more elongated, rod-like structures. mdpi.com The conformation of the surfactant tails, whether they are extended or folded, and the hydration of the polar headgroups are also crucial aspects that can be analyzed in detail. researchgate.net Coarse-grained MD simulations, which simplify the representation of molecules, allow for the study of larger systems and longer timescales, enabling the prediction of properties like the viscosity of surfactant solutions. rsc.org
A hypothetical molecular dynamics simulation of Sodium bis(2-butoxyethyl) phosphate in an aqueous solution would likely reveal the following:
| Simulated Property | Expected Outcome for this compound |
| Critical Micelle Concentration (CMC) | A predictable concentration above which micelles form spontaneously. |
| Aggregation Number (Nagg) | The average number of surfactant molecules per micelle. |
| Micelle Morphology | Likely spherical at lower concentrations, with potential for transition to other shapes at higher concentrations. |
| Surfactant Conformation | Detailed information on the orientation and flexibility of the butoxyethyl chains and the phosphate headgroup within the micelle. |
Studies of Solvent Penetration in Reverse Micelles
Reverse micelles, which are nanosized water droplets stabilized by surfactants in a non-polar solvent, are also amenable to study by molecular dynamics simulations. These studies can elucidate the structure of the confined water and the extent of solvent penetration into the surfactant layer. ens.fryale.edunih.gov
Simulations on reverse micelles formed by phosphate-containing surfactants have shown that the water molecules at the interface are highly structured and their dynamics are significantly slower than in bulk water. ens.frarxiv.org The polar headgroups of the surfactants strongly interact with the water molecules, creating a distinct interfacial region. ens.frarxiv.org The non-polar solvent can penetrate into the tail region of the surfactant layer, and the extent of this penetration can be quantified through the analysis of simulation trajectories. The shape of the reverse micelle, whether spherical or ellipsoidal, is influenced by the amount of encapsulated polar solvent. pitt.edu
For this compound, computational studies of reverse micelles would provide valuable information on:
| Investigated Aspect | Potential Insights from Simulations |
| Water Structure | The arrangement and hydrogen-bonding network of water molecules within the reverse micelle. ens.fr |
| Solvent Penetration | The degree to which the non-polar solvent molecules interdigitate with the butoxyethyl chains. |
| Interfacial Dynamics | The mobility of water molecules and counter-ions at the water-surfactant interface. arxiv.org |
| Micelle Stability | The thermodynamic factors contributing to the stability of the reverse micellar structures. nih.gov |
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure of molecules and to elucidate the mechanisms of chemical reactions at the atomic level.
Elucidation of Hydrolysis and Biotransformation Reaction Pathways
The hydrolysis of phosphate esters is a fundamental reaction with implications for their environmental fate and biological activity. Quantum chemical calculations, often combined with continuum solvation models or explicit solvent molecules (Quantum Mechanics/Molecular Mechanics - QM/MM), can map out the potential energy surfaces of these reactions. ens.fryale.eduarxiv.org Such studies can determine the transition state structures and activation energies for different proposed mechanisms, such as associative versus dissociative pathways. ens.fr For instance, calculations have shown that the neutralization of the negative charge on the pentacovalent phosphorane intermediates significantly stabilizes the transition states. yale.edu
Biotransformation, the metabolic alteration of a substance within a biological system, can also be investigated using computational methods. rsc.org The initial steps often involve enzymatic reactions, such as those catalyzed by cytochrome P450 enzymes. rsc.org Computational docking can predict the binding of a substrate like this compound to the active site of these enzymes, and subsequent QM/MM calculations can model the reaction pathways, for example, hydroxylation of the alkyl chains.
| Reaction Type | Computational Approach | Key Findings for Analogous Phosphate Esters |
| Hydrolysis | DFT, ab initio QM/MM | Determination of associative vs. dissociative mechanisms, transition state structures, and activation barriers. ens.fryale.edu |
| Biotransformation | Molecular Docking, QM/MM | Prediction of binding to metabolic enzymes and elucidation of initial enzymatic reaction steps. |
Prediction of Spectroscopic Properties
Quantum chemical calculations are also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Methods like Density Functional Theory (DFT) can be used to calculate various properties.
For this compound, these calculations could predict:
NMR Spectra: Chemical shifts for 1H, 13C, and 31P nuclei can be calculated and compared with experimental data to confirm the molecular structure. Studies on other phosphate esters have demonstrated the utility of 31P NMR spectroscopy in determining their stereochemistry.
Vibrational Spectra: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and intensities. This can help in assigning the observed spectral bands to specific molecular vibrations.
Electronic Spectra: The energies of electronic transitions, which correspond to absorption in the ultraviolet-visible (UV-Vis) region, can be predicted.
| Spectroscopic Property | Computational Method | Application |
| NMR Chemical Shifts | DFT | Structural elucidation and stereochemical analysis. |
| Vibrational Frequencies | DFT | Interpretation of IR and Raman spectra. |
| Electronic Transitions | Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra. |
Computational Approaches for Environmental Fate Prediction
Computational models are increasingly used to predict the environmental fate of chemicals, providing a means to assess their potential for persistence, bioaccumulation, and transport in the environment, especially when experimental data is scarce. pitt.edunih.gov
For organophosphate esters, which share the same core chemical group as this compound, various modeling approaches have been applied. Fugacity models, for example, can simulate the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment. nih.gov These models use the physicochemical properties of the compound, some of which can be computationally estimated, to predict its distribution and persistence in the environment.
Mass balance models can be used to track the inputs, outputs, and internal transport of a chemical within a specific ecosystem, such as an estuary. These models can help to identify the major sources and sinks of a compound and to estimate its residence time in different environmental compartments.
Furthermore, predictive models for biotransformation pathways, such as the enviPath system, can be used to estimate the likely degradation products of a chemical in the environment. These systems use a rule-based approach derived from known metabolic reactions to predict the biotransformation of new compounds.
| Modeling Approach | Purpose | Example Application for Organophosphates |
| Fugacity Models | Predicts environmental distribution and persistence. | Simulating the transfer and fate of organophosphate esters in air and seawater. nih.gov |
| Mass Balance Models | Quantifies transport and fluxes in a specific ecosystem. | Assessing the sources and sinks of organophosphate flame retardants in an estuary. |
| Biotransformation Pathway Prediction | Predicts the likely metabolic degradation products. | Identifying potential metabolites of xenobiotic compounds in microbial systems. |
Modeling of Sorption and Transport in Environmental Compartments
Advanced computational models are crucial tools for understanding and predicting the environmental fate of this compound. These models simulate its movement and accumulation in various environmental compartments, including soil, water, and air. The behavior of this compound is largely governed by its physicochemical properties, which are key inputs for these models.
The sorption of organophosphate esters (OPEs) to soil and sediment is a critical process influencing their mobility and bioavailability. Studies on a range of OPEs have demonstrated that sorption is strongly influenced by the organic carbon content of the soil and the hydrophobicity of the compound, often represented by the logarithm of the octanol-water partition coefficient (log K_ow_). nih.gov For instance, research on compounds structurally similar to this compound, such as Tris(2-butoxyethyl) phosphate (TBEP), has shown that OPEs with higher water solubility tend to have their sorption primarily dictated by the soil's organic carbon content. nih.gov
Given the structure of this compound, it is anticipated to exhibit moderate hydrophobicity. This characteristic suggests that its transport in the environment will be significantly influenced by its partitioning between water and organic matter in soil and sediments. Computational models, such as multimedia urban models and fugacity-based models, are employed to predict this partitioning and subsequent transport. fiveable.me These models operate on the principle of mass balance, tracking the chemical's movement between discrete environmental compartments (e.g., air, water, soil, biota). fiveable.me
Table 1: Key Physicochemical Properties of Selected Organophosphate Esters for Environmental Modeling
| Compound | Log K_ow | Water Solubility (mg/L) | Vapor Pressure (Pa) | Henry's Law Constant (Pa m³/mol) |
| Tris(2-chloroethyl) phosphate (TCEP) | 1.47 | 7000 | 0.001 | 0.00003 |
| Tris(2-chloroisopropyl) phosphate (TCIPP) | 2.59 | 1900 | 0.0002 | 0.00001 |
| Tris(2-butoxyethyl) phosphate (TBEP) | 3.75 | 1100 | 0.00003 | 0.000001 |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | 3.8 | 50 | 0.000002 | 0.0000002 |
Note: Data for TBEP is included as a surrogate for this compound due to structural similarity. Actual values for this compound may vary.
Advection-dispersion models are particularly useful for simulating the movement of this compound in aquatic systems like rivers and groundwater. fiveable.me These models account for the bulk movement of water (advection) and the spreading of the chemical due to variations in flow velocity (dispersion). The sorption characteristics of the compound are integrated into these models through a retardation factor, which quantifies how much the chemical's movement is slowed relative to the water flow due to interactions with sediment.
Frameworks like ChemFate offer a comprehensive approach by integrating different model types to handle various classes of chemicals, including ionizable organic compounds. escholarship.org Such models can provide dynamic predictions of the concentration of this compound in different environmental media over time, considering variable environmental conditions and release scenarios. escholarship.org The ultimate environmental distribution is a result of competing transport (e.g., runoff, atmospheric deposition) and transformation processes.
Biodegradation Pathway Prediction and Reactivity Assessment
Computational methods are increasingly employed to predict the biodegradation pathways of organic compounds and to assess their chemical reactivity, providing insights into their persistence and potential for transformation in the environment.
Biodegradation Pathway Prediction
The prediction of how this compound might be broken down by microorganisms is facilitated by expert systems and computational frameworks. The University of Minnesota Pathway Prediction System (UM-PPS) is a well-established tool that predicts microbial catabolism based on a set of biotransformation rules derived from experimentally observed reactions. For this compound, the primary sites for initial enzymatic attack are the ester linkages. The presence of ester groups is known to generally enhance biodegradability. researchgate.net
A likely initial step in the biodegradation of this compound is the hydrolysis of one of the ester bonds, catalyzed by esterase enzymes. This would result in the formation of 2-butoxyethanol (B58217) and the corresponding monoester phosphate. Subsequent hydrolysis of the remaining ester bond would yield another molecule of 2-butoxyethanol and inorganic phosphate. The resulting 2-butoxyethanol can then be further degraded by microorganisms.
Another powerful tool for this purpose is the Biochemical Network Integrated Computational Explorer (BNICE). nih.gov BNICE can generate all plausible biochemical reactions based on a set of generalized enzyme reaction rules, allowing for the prediction of novel biodegradation pathways beyond those already documented. nih.gov For this compound, BNICE could be used to explore a wide range of potential enzymatic transformations, expanding our understanding of its metabolic fate.
Table 2: Hypothetical Biodegradation Pathway for this compound
| Step | Reactant | Enzyme Type (Predicted) | Product(s) |
| 1 | This compound | Esterase | 2-Butoxyethanol + Sodium (2-butoxyethyl) phosphate |
| 2 | Sodium (2-butoxyethyl) phosphate | Esterase | 2-Butoxyethanol + Sodium dihydrogen phosphate |
| 3 | 2-Butoxyethanol | Alcohol Dehydrogenase | 2-Butoxyacetaldehyde |
| 4 | 2-Butoxyacetaldehyde | Aldehyde Dehydrogenase | 2-Butoxyacetic acid |
This table represents a simplified, hypothetical pathway. The actual biodegradation may involve different intermediates and enzymes.
Reactivity Assessment
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. jocpr.comnih.gov By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), DFT can provide insights into the kinetic and thermodynamic feasibility of chemical reactions. researchgate.net
For this compound, DFT calculations can be used to model the hydrolysis of the ester bonds. These calculations can help determine the activation energy barriers for these reactions, indicating how readily they might occur under different environmental conditions. researchgate.net Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify the most reactive sites within the molecule. nih.gov In the case of this compound, these calculations would likely confirm that the phosphorus atom and the carbonyl carbons of the ester groups are the primary electrophilic centers, making them susceptible to nucleophilic attack by water or microbial enzymes. jocpr.comresearchgate.net Such theoretical studies are invaluable for understanding the intrinsic chemical stability of the molecule and for predicting its transformation potential in the absence of extensive experimental data.
Future Research Directions and Emerging Applications for Sodium Bis 2 Butoxyethyl Phosphate
Development of Novel Synthetic Routes with Enhanced Sustainability
Traditional synthesis of organophosphate esters often involves hazardous reagents like phosphorus oxychloride and energy-intensive processes. wikipedia.orgrsc.org The future of Sodium bis(2-butoxyethyl) phosphate (B84403) production hinges on the adoption of green chemistry principles to enhance sustainability. rsc.org Research is increasingly focused on developing novel synthetic routes that are safer, more efficient, and generate less waste.
Key areas of investigation include:
Alternative Phosphorylating Agents: Moving beyond hazardous chemicals like phosphoryl chloride towards safer, more sustainable phosphorus sources is a primary goal. rsc.org
Catalytic Processes: The use of recyclable, non-toxic catalysts, such as silica-based systems, can improve reaction yields and reduce the need for excess reagents. elchemy.com
Energy-Efficient Methodologies: The application of alternative energy sources like microwave irradiation and ultrasound assistance is being explored to conduct reactions faster and at lower temperatures, thereby reducing energy consumption. nih.gov
Waste Minimization: The development of continuous-flow reactors allows for the recycling of unreacted materials, significantly minimizing waste streams compared to traditional batch processes. elchemy.com
Future synthetic strategies will likely focus on maximizing atom economy and utilizing renewable feedstocks, aligning the production of organophosphates with the principles of a circular economy.
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Organophosphate Esters
| Feature | Traditional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Phosphorus Source | Phosphorus oxychloride (PCl₃), POCl₃ | Purified Phosphoric Acid, Polyphosphoric Acid |
| Catalysis | Often stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., silica-based) |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-less conditions |
| Energy Input | High-temperature reflux | Microwave, ultrasound, lower temperatures |
| Waste Profile | Significant hazardous by-products | Minimized waste, potential for reagent recycling |
| Efficiency | Variable | High yield, high atom economy |
Exploration of Advanced Materials Applications (e.g., Nanocomposites, Smart Materials)
Organophosphate esters are widely used as flame retardants and plasticizers in a variety of polymers, including PVC and polyurethane foams. wikipedia.orgresearchgate.netnih.gov The inherent properties of Sodium bis(2-butoxyethyl) phosphate, such as its potential for imparting flexibility and fire resistance, make it a candidate for inclusion in advanced materials.
Nanocomposites: Future research will explore the incorporation of this compound into polymer matrices to create nanocomposites. As a functional additive, it could enhance the material's flexibility, thermal stability, and flame retardancy without compromising structural integrity. Its molecular structure could be optimized to ensure compatibility and prevent leaching from the polymer matrix.
Smart Materials: The development of "smart" materials that respond to external stimuli is a rapidly growing field. Research could investigate whether the phosphate functional group can be leveraged to create materials with responsive properties. For example, its ability to chelate metal ions could be used to develop sensor materials or polymers that change their properties in the presence of specific ions.
Elucidation of Complex Interfacial Phenomena in Multiphase Systems
Phosphate esters are known for their surface-active properties, which include emulsification, wetting, and cleaning. atamanchemicals.com The parent compound, TBEP, is used as a leveling aid, coalescent additive, and defoamer in emulsions, paints, and floor polishes, demonstrating its ability to modify the properties at interfaces. epa.govrsc.org These applications are a direct result of the molecule's amphiphilic nature, where the phosphate group provides polarity and the alkyl chains provide non-polar character.
Future research must focus on the specific interfacial behavior of this compound. Key research questions include:
How does it partition at liquid-liquid or liquid-solid interfaces?
What is its effect on surface tension and interfacial tension in complex formulations like emulsions or suspensions? uomustansiriyah.edu.iquobaghdad.edu.iq
How does its performance as a surfactant compare to other commonly used agents?
Understanding these phenomena is crucial for optimizing its use in coatings, adhesives, and personal care products, where control over wetting, stability, and foam is essential. gzzhchem.com Advanced analytical techniques can be employed to study the molecular arrangement and interactions at these interfaces, providing insights for the rational design of formulations.
Integrated Environmental Modeling and Monitoring Approaches
The widespread use of OPEs has led to their ubiquitous presence in the environment. wikipedia.org TBEP, the parent compound of this compound, is frequently detected in indoor dust, air, and various water sources. epa.govrsc.orgacs.org As a metabolite, this compound is part of this environmental picture. Therefore, a significant area of future research involves developing integrated approaches to model and monitor its environmental fate.
This research will involve:
Advanced Monitoring: Developing more sensitive and specific analytical methods to detect and quantify this compound and other OPE metabolites in complex environmental matrices like soil, sediment, and biota. epa.gov
Fate and Transport Modeling: Creating comprehensive environmental models that predict how the compound moves through different environmental compartments. These models would account for processes like sorption to particles, volatilization, and biodegradation. epa.gov
Transformation Studies: Investigating the biotic and abiotic degradation pathways of TBEP to better understand the formation rates and persistence of its metabolites, including this compound.
This integrated approach is essential for assessing the environmental distribution and persistence of these compounds and informing risk management strategies.
Table 2: Reported Concentrations of Tris(2-butoxyethyl) phosphate (TBEP) in Various Environmental Media
| Environment | Medium | Median Concentration (ng/g or ng/m³) | Location/Study Context |
|---|---|---|---|
| Indoor | House Dust | 45,730 ng/g | Canadian homes (CHILD Cohort Study) acs.org |
| Indoor | Air | 36 - 950 ng/m³ (Total OPs) | Various domestic and occupational settings rsc.org |
| Aquatic | Wastewater | Variable (Removal efficiency ~60%) | Wastewater Treatment Plants (WWTP) mdpi.com |
| Biota | Fish | Detected | Exposure studies in salmon researchgate.net |
Note: Data pertains to the parent compound TBEP, as it is more widely monitored. Concentrations of the metabolite this compound are expected to be present but are less frequently reported.
Bio-inspired and Green Chemistry Applications
Drawing inspiration from nature and adhering to the principles of green chemistry can open new avenues for the application of organophosphates. scienmag.com Phosphorus is a fundamental element in biology, forming the backbone of DNA and RNA and playing a central role in energy transfer via ATP. wikipedia.org This biological essentiality provides a template for designing new, environmentally benign molecules.
Future research directions in this area include:
Biodegradable OPEs: Designing new organophosphate esters with structures that are more susceptible to enzymatic or microbial degradation. This could involve incorporating ester linkages that are easily hydrolyzed or mimicking the structures of natural phosphorus compounds to reduce environmental persistence. mdpi.com
Bioremediation: Utilizing microbial enzymes that are capable of degrading organophosphates for the cleanup of contaminated sites. mdpi.com Research into identifying and optimizing these enzymes could provide a sustainable solution for environmental remediation.
Biomimetic Materials: Exploring the use of organophosphates in the creation of biomaterials. For instance, the ability of phosphate groups to interact with calcium ions is fundamental to bone formation, a principle that could be adapted for applications in tissue engineering or advanced biocompatible coatings.
By mimicking biological processes and structures, next-generation organophosphates can be designed for high performance and minimal environmental impact.
Structure-Property Relationship Studies for Targeted Design
The effectiveness of an organophosphate ester in any given application is dictated by its molecular structure. researchgate.net Properties such as plasticizing efficiency, flame retardancy, hydrolytic stability, and surface activity are all linked to factors like the length and branching of the alkyl chains and the nature of the ester linkages. researchgate.netp2infohouse.org
A critical area of future research is the systematic study of these structure-property relationships for this compound and related compounds. This involves:
Systematic Synthesis: Creating a library of analogous compounds with controlled variations in the butoxyethyl side chains.
Physicochemical Characterization: Measuring key properties for each analogue, such as viscosity, thermal stability, water solubility, and surface tension.
Quantitative Structure-Property Relationship (QSPR) Modeling: Using computational methods to build models that correlate the structural features with the observed properties. nih.govrsc.org
These QSPR models will enable the in silico design of new molecules with tailored properties for specific applications, reducing the need for extensive trial-and-error experimentation and accelerating the development of next-generation materials. This targeted design approach will be crucial for creating highly effective and sustainable organophosphate compounds for future technologies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Sodium bis(2-butoxyethyl) phosphate in environmental and biological matrices?
- Methodological Answer : Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS) is widely used for high-sensitivity detection. This method optimizes separation using reversed-phase columns (e.g., C18) and employs isotope dilution for quantification, achieving limits of detection (LODs) below 0.1 ng/mL. Validation parameters (precision, accuracy, matrix effects) should adhere to FDA/EMA guidelines .
- Key Data : A study detected bis(2-butoxyethyl) phosphate (BBOEP) in urine with median concentrations of <0.18 ng/mL in human cohorts using HPLC-MS/MS, demonstrating method robustness .
Q. How can researchers synthesize and characterize this compound?
- Methodological Answer : Synthesis typically involves esterification of phosphoric acid with 2-butoxyethanol under controlled acidic conditions, followed by neutralization with sodium hydroxide. Characterization requires nuclear magnetic resonance (NMR, e.g., P and H) to confirm ester linkages and sodium counterion presence. Purity can be assessed via ion chromatography for residual phosphate species .
- Key Data : Related compounds like bis(2-butoxyethyl) hydroxyethyl phosphate (CAS 1477494-86-2) are synthesized similarly, with purity verified via spectral libraries and chromatographic retention times .
Advanced Research Questions
Q. How can environmental fate models incorporate multifactorial drivers (e.g., land use, hydrodynamics) to predict this compound distribution?
- Methodological Answer : Principal component analysis (PCA) and geospatial regression models integrate variables such as industrial water discharge (IW), population density, and sediment organic carbon content. For example, studies on organophosphate esters (OPEs) use risk quotients (RQs) based on predicted no-effect concentrations (PNEC) and measured environmental concentrations (MEC) to assess ecological risks .
- Key Data : OPEs like tris(2-butoxyethyl) phosphate (TBOEP) show higher RQs in urbanized watersheds due to industrial inputs, suggesting this compound may follow similar transport pathways .
Q. How can contradictory biomonitoring data (e.g., variable detection frequencies in urine) be resolved for accurate exposure assessment?
- Methodological Answer : Discrepancies arise from metabolic variability and matrix effects. Use longitudinal sampling designs and creatinine-adjusted normalization to reduce intra-individual variability. For example, BBOEP detection frequencies ranged from 1% (mothers) to 32% (children) in a cohort study, highlighting age-dependent metabolic differences .
- Key Data : Advanced pharmacokinetic models incorporating urinary excretion rates and half-lives (e.g., first-order kinetics) improve dose-reconstruction accuracy .
Methodological Notes
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is recommended for urine/environmental water to minimize matrix interference .
- Quality Control : Include isotopically labeled analogs (e.g., d-BBOEP) as internal standards to correct for recovery losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
